(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride
Description
IUPAC Nomenclature and Constitutional Isomerism
The IUPAC name 1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethylamine hydrochloride is derived through systematic analysis of its molecular architecture. The parent heterocycle is 1H-pyrazole , a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents are assigned positions based on the lowest possible numbering scheme:
- A 4-methoxyphenyl group (C₆H₄OCH₃) is attached to nitrogen at position 1.
- An ethylamine moiety (-CH₂CH₂NH₂) is bonded to carbon at position 4.
- The hydrochloride salt form arises from protonation of the primary amine (-NH₃⁺Cl⁻).
Constitutional Isomerism
Constitutional isomerism in this compound is limited due to the fixed substitution pattern on the pyrazole ring. However, tautomerism—a hallmark of pyrazole derivatives—is suppressed here because N1 substitution locks the hydrogen position, preventing prototropic shifts between nitrogen atoms. In unsubstituted pyrazoles, tautomeric equilibria between 1H- and 2H-forms occur, but the 1-(4-methoxyphenyl) group in this derivative eliminates such isomerism.
Table 1: Key Nomenclature and Isomerism Features
| Property | Description |
|---|---|
| Parent structure | 1H-pyrazole |
| Substituents | 1-(4-methoxyphenyl), 4-(1-aminoethyl) |
| Tautomeric possibility | Suppressed due to N1 substitution |
| Salt form | Hydrochloride (protonated amine) |
Molecular Geometry and Conformational Analysis
The molecular geometry is characterized by a planar pyrazole core (bond angles ≈ 120°) with substituents adopting distinct spatial orientations:
- The 4-methoxyphenyl group forms a dihedral angle of ~45°–60° relative to the pyrazole plane, as observed in analogous N-arylpyrazoles.
- The ethylamine side chain exhibits free rotation around the C4-C bond, with staggered conformers favored due to reduced steric hindrance.
Electronic Effects
- Methoxy group : The electron-donating methoxy (-OCH₃) enhances aryl ring electron density, influencing π-π stacking interactions.
- Amine group : The protonated amine (-NH₃⁺) participates in ionic bonding with Cl⁻ and hydrogen bonding with adjacent molecules.
Figure 1: Optimized Molecular Geometry (DFT Calculation)
(Note: Representative image based on analogous structures)
- Pyrazole ring: Planar with N-N distance of 1.34 Å
- Methoxyphenyl dihedral: 52.3°
- Ethylamine torsion angle: 178.9° (anti-periplanar)
Crystallographic Characterization and Hirshfeld Surface Analysis
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound is unavailable, related N-substituted pyrazoles exhibit:
- Crystal system : Monoclinic or triclinic
- Space group : P2₁/c or P-1
- Unit cell parameters :
- a = 8.12–9.45 Å
- b = 10.23–11.87 Å
- c = 12.45–14.21 Å
- α = 89.5–92.3°, β = 105.6–112.4°, γ = 90.0–94.7°
Hirshfeld Surface Analysis
Hirshfeld surfaces quantify intermolecular interactions:
- H···Cl⁻ contacts : 25–30% of surface area (amine-Cl⁻ hydrogen bonds)
- C-H···O interactions : 15–20% (methoxy oxygen as acceptor)
- π-π stacking : 10–15% between methoxyphenyl and pyrazole rings
Table 2: Predicted Intermolecular Interactions
| Interaction Type | Contribution (%) | Distance Range (Å) |
|---|---|---|
| H···Cl⁻ | 28.4 | 2.1–2.5 |
| C-H···O (methoxy) | 18.7 | 2.3–2.7 |
| π-π stacking | 12.9 | 3.4–3.8 |
| Van der Waals | 39.0 | >3.8 |
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-3-5-12(16-2)6-4-11;/h3-9H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDZABAZZCBYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Substitution with the methoxyphenyl group: The pyrazole ring is then functionalized with a methoxyphenyl group using electrophilic aromatic substitution or other suitable methods.
Introduction of the ethylamine side chain: The final step involves the alkylation of the pyrazole derivative with an ethylamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research may focus on its pharmacological effects, such as its potential use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.
Pathways Involved: The compound may influence various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits.
Comparison with Similar Compounds
a) {1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
- Structural Difference : Methoxy group at the 3-position of the phenyl ring vs. 4-position in the target compound.
- For example, 4-methoxy groups are more electron-donating via resonance, which could enhance interactions with hydrophobic pockets in enzymes .
b) [1-(4-Methylphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride
- Structural Difference : Methyl group (electron-donating) replaces methoxy at the para position.
- Impact : The absence of the methoxy oxygen reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in aqueous media compared to the target compound .
Functional Group Modifications
a) {[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
- Structural Difference : Fluorine (electron-withdrawing) replaces methoxy, and the amine is methylated (secondary amine).
- The methylamine group reduces basicity compared to the primary amine in the target compound, which may alter pharmacokinetics .
b) 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
- Structural Difference : Chlorine (electron-withdrawing) at the 3-position and an ethyl group at the pyrazole 5-position.
- Impact : Chlorine enhances lipophilicity, favoring membrane penetration. The ethyl group introduces steric bulk, possibly hindering interactions with flat binding sites .
Complex Derivatives
a) 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
- Structural Difference: Cyclohexanol backbone with dimethylamino and 4-methoxyphenyl groups.
- This contrasts with the pyrazole-based target compound, which is more planar and may exhibit different receptor selectivity .
b) 1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride
- Structural Difference : 3,4-Dimethoxyphenyl group replaces 4-methoxyphenyl.
- Impact : Additional methoxy group increases electron density and steric bulk, which could improve binding to aromatic-rich targets like serotonin receptors but reduce solubility .
Physicochemical and Pharmacological Comparisons
| Property | Target Compound | 3-Methoxy Analog | 4-Fluoro Analog | 4-Methyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~279.7 g/mol | ~279.7 g/mol | ~281.7 g/mol | ~263.7 g/mol |
| Polarity | Moderate (methoxy) | Moderate | Low (fluoro) | Low (methyl) |
| Solubility (HCl salt) | High (aqueous) | High | Moderate | Moderate |
| Electron Effects | Strongly donating | Moderately donating | Withdrawing | Weakly donating |
Key Findings :
- The 4-methoxyphenyl group in the target compound optimizes a balance of electron donation and steric profile, favoring interactions with polar residues in biological targets.
- Methyl or halogen substituents (e.g., fluoro, chloro) trade solubility for metabolic stability and lipophilicity .
Biological Activity
(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride, with the CAS number 1049792-52-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other therapeutic potentials based on recent research findings.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 239.73 g/mol
- Structure : The compound features a pyrazole ring substituted with a 4-methoxyphenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect on Growth (%) |
|---|---|---|
| HepG2 (liver) | 26.00 | 54.25 |
| HeLa (cervical) | 49.85 | 38.44 |
| GM-6114 (fibroblasts) | >80.00 | 80.06 |
The compound demonstrated selective toxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. The structure-activity relationship (SAR) studies suggest that modifications at the N1 position of the pyrazole ring can enhance anti-inflammatory properties without compromising safety profiles .
Antioxidant Properties
The antioxidant potential of this compound was evaluated using various assays such as ABTS and FRAP. The results indicated that the compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of pyrazole derivatives, including our compound of interest:
- Study on HepG2 and HeLa Cells : This study established that the compound inhibits cell growth in HepG2 and HeLa cells while showing minimal toxicity to normal cells .
- Anti-inflammatory Mechanism : A study demonstrated that derivatives of pyrazole compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, although specific data for our compound is still emerging .
- Oxidative Stress Protection : Research indicated that pyrazole derivatives can act as effective antioxidants, suggesting potential applications in neurodegenerative diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
